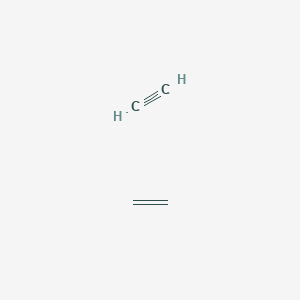

Ethin Ethen

Description

Ethin (IUPAC: Bis(tert-butylsilyl)acetylene, (tBu₃Si)C≡C(SitBu₃)) and Ethen (IUPAC: trans-Bis(tert-butylsilyl)ethylene, trans-(tBu₃Si)HC=CH(SitBu₃)) are supersilylated compounds featuring bulky tert-butylsilyl (tBu₃Si) substituents. These molecules are notable for their steric shielding effects and electronic properties, which influence their reactivity and structural stability. Ethin, a disilylated acetylene, and Ethen, a disilylated ethylene, are synthesized via organometallic routes and characterized by advanced crystallographic and spectroscopic methods .

Ethin exhibits a linear Si–C≡C–Si backbone with a typical C≡C triple bond length of 1.215(19) Å, while Ethen adopts a trans-configuration with a C=C double bond length of 1.34 Å and a dihedral angle of 60° between the silyl groups . Both compounds crystallize in the triclinic space group $ P\overline{1} $, with Ethin displaying shorter Si–C bonds (1.855 Å) compared to Ethen (1.875 Å) due to reduced steric strain in the triple-bonded system .

Properties

CAS No. |

405285-29-2 |

|---|---|

Molecular Formula |

C4H6 |

Molecular Weight |

54.09 g/mol |

IUPAC Name |

acetylene;ethene |

InChI |

InChI=1S/C2H4.C2H2/c2*1-2/h1-2H2;1-2H |

InChI Key |

AMXBISSOONGENB-UHFFFAOYSA-N |

Canonical SMILES |

C=C.C#C |

Related CAS |

29160-00-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene can be prepared through several methods:

Dehydration of Ethanol: Ethanol is heated with concentrated sulfuric acid at around 170°C, resulting in the formation of ethylene and water.

Cracking of Hydrocarbons: In the petrochemical industry, ethylene is produced by steam cracking of hydrocarbons such as ethane, propane, and butane.

Industrial Production Methods

The primary industrial method for producing ethylene is steam cracking. This process involves the thermal decomposition of hydrocarbons in the presence of steam, resulting in the formation of ethylene and other by-products. The ethylene is then separated and purified through various distillation and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethylene undergoes several types of chemical reactions, including:

Addition Reactions: Ethylene readily participates in addition reactions due to the presence of the carbon-carbon double bond.

Polymerization: Ethylene can be polymerized to form polyethylene, one of the most widely used plastics.

Common Reagents and Conditions

Hydrogenation: Ethylene reacts with hydrogen gas in the presence of a metal catalyst (e.g., nickel, palladium) to form ethane.

Halogenation: Ethylene reacts with halogens (e.g., chlorine, bromine) to form dihaloalkanes.

Hydrohalogenation: Ethylene reacts with hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.

Major Products Formed

Ethane: Formed through hydrogenation of ethylene.

Dihaloalkanes: Formed through halogenation of ethylene.

Polyethylene: Formed through polymerization of ethylene.

Scientific Research Applications

Ethylene has a wide range of applications in scientific research:

Mechanism of Action

Ethylene exerts its effects through various molecular targets and pathways:

Plant Hormone Action: In plants, ethylene binds to specific receptors, triggering a signaling cascade that regulates gene expression and physiological responses.

Polymerization: During polymerization, ethylene molecules react with each other in the presence of a catalyst to form long polymer chains.

Comparison with Similar Compounds

Research Findings and Implications

Steric Effects : The tert-butylsilyl groups in Ethin and Ethen prevent π-π interactions, enabling isolation of pure isomers. This contrasts with simpler silylated ethylenes, which often polymerize .

Electronic Shielding : Ethin’s shorter Si–C bonds suggest stronger σ-donation to the triple bond, enhancing its utility in stabilizing low-valent metal centers .

Catalytic Potential: Ethin forms complexes with nickel(0) and other transition metals, showing promise in cross-coupling reactions .

Data Tables

Table 1: Crystallographic Parameters

| Compound | Space Group | C≡C/C=C Length | Si–C Length | Si···Si Distance |

|---|---|---|---|---|

| Ethin (tBu₃Si)C≡C(SitBu₃) | $ P\overline{1} $ | 1.215(19) Å | 1.855 Å | 4.815 Å |

| Ethen trans-(tBu₃Si)HC=CH(SitBu₃) | $ P\overline{1} $ | 1.34 Å | 1.875 Å | 4.744 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.